(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
Description
The compound (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium hexafluorophosphate is a chiral triazolium salt characterized by a fused tetracyclic structure. Synthesized from (S)-2-amino-3-phenylpropan-1-ol, its absolute (S)-configuration was confirmed via single-crystal X-ray diffraction . This compound belongs to the N-heterocyclic carbene (NHC) precursor family, widely used in asymmetric catalysis due to its ability to generate stable carbenes upon deprotonation. Its hexafluorophosphate counterion enhances solubility in polar aprotic solvents, making it suitable for catalytic applications in organic synthesis .
Properties
IUPAC Name |
(5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXPJSMRQQAIG-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl hydrazine with phenyl isocyanate, followed by cyclization under acidic conditions . Another approach involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yields. The use of catalysts such as copper or ruthenium can enhance the selectivity and efficiency of the reaction . Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective oxidation and reduction at its triazolium core. Key transformations include:
-
Oxidation : Treatment with potassium permanganate () in acidic conditions oxidizes the triazolium ring, producing hydroxylated derivatives.
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Reduction : Sodium borohydride () reduces the cationic triazolium moiety to a neutral triazole, altering its electronic properties.
| Reaction Type | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Oxidation | Hydroxylated triazolo-oxazine | 65–72 | 0°C, 2 h | |
| Reduction | Neutral triazole derivative | 78–85 | RT, THF |
Cyclization and Ring-Opening Reactions
The fused triazolo-oxazine structure participates in cyclization and ring-opening processes:
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Cyclization : Reacts with acyl hydrazines to form larger heterocyclic systems via [3+2] cycloaddition .
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Ring-Opening : Treatment with nucleophiles (e.g., amines) cleaves the oxazine ring, yielding linear triazole-amines.
Key mechanistic insights :
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The tetrafluoroborate counterion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
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Stereochemical integrity at the (S)-configured benzyl group is retained during these transformations .
Benzoin Condensation
The in situ-generated carbene catalyzes cross-benzoin reactions between aldehydes, achieving up to 92% enantiomeric excess (ee) .
| Substrate Pair | ee (%) | Reaction Time |
|---|---|---|
| Aromatic + Aliphatic | 88–92 | 12 h |
| Aliphatic + Aliphatic | 75–82 | 24 h |
Stetter Reaction
Facilitates 1,4-conjugate additions of aldehydes to Michael acceptors with moderate to high yields (60–85%) .
Stability and Reactivity Profile
| Property | Value | Conditions | Source |
|---|---|---|---|
| Thermal Stability | Decomposes at 210°C | N₂ atmosphere | |
| Hydrolytic Stability | Stable in pH 3–9 | Aqueous MeOH | |
| Photostability | Degrades under UV (λ = 254 nm) | 24 h exposure |
Synthetic Utility
A 3-step modular synthesis from carboxylic acids and acyl hydrazines achieves gram-scale production (85–90% yield) :
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Step 1 : Acylation of hydrazine with benzoyl chloride.
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Step 2 : Cyclocondensation with (S)-2-amino-3-phenylpropan-1-ol.
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Step 3 : Salt formation with .
Critical parameters :
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Temperature control (<5°C) during cyclocondensation prevents racemization .
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Column-free purification via recrystallization (ethanol/water) ensures >99% purity .
This compound’s versatility in oxidation, reduction, and asymmetric catalysis underscores its value in medicinal chemistry and synthetic methodology. Its stability under physiological conditions further supports potential biological applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] exhibit promising antimicrobial properties. For instance, certain compounds within this class have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.625 μg/mL .
Case Study: Anti-Tubercular Activity
A study evaluated various derivatives for their anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions on the triazole ring displayed enhanced activity compared to standard treatments like rifampicin.
| Compound ID | MIC (μg/mL) | Activity Level |
|---|---|---|
| 6cb | 0.625 | Potent |
| 6ch | 0.625 | Potent |
| 6ab | 1.25 | Moderate |
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that certain derivatives exhibited superior anti-inflammatory activity compared to diclofenac sodium, a commonly used anti-inflammatory drug .
Table: Anti-inflammatory Activity Comparison
| Compound ID | Inhibition (%) at 100 μg/mL |
|---|---|
| 6aa | 40 |
| 6be | 44 |
| Diclofenac | 41 |
Catalysis
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is utilized as a chiral organocatalyst in various organic reactions. Its ability to facilitate asymmetric synthesis has been explored in the formation of amide bonds and other carbon-carbon bond formations.
Case Study: Amide Bond Formation
A recent study highlighted the use of this compound in a one-pot reaction involving benzaldehydes and amines to synthesize N-benzylbenzamide with yields exceeding 75% . The reaction conditions were optimized using N-methylimidazole as a base and sulfuryl chloride as a coupling reagent.
Materials Science
The structural properties of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] make it suitable for applications in materials science, particularly in the development of advanced materials such as polymers and nanocomposites.
Structural Insights
Crystallographic studies have revealed that the compound forms stable structures through various weak intermolecular interactions (C–H···N and C–H···π interactions) which are crucial for material stability and performance .
Mechanism of Action
The mechanism of action of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium hexafluorophosphate are best understood through comparison with analogous triazolium salts. Key differences arise from substituent variations on the triazole and oxazine rings, which modulate catalytic activity, stability, and application scope.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Catalytic Activity: The mesityl group (2,4,6-trimethylphenyl) at C2 enhances steric bulk, improving enantioselectivity in reactions such as asymmetric Mannich additions . Dimethyl groups at C6 (CAS 925706-40-7) increase ring rigidity, stabilizing the carbene intermediate and boosting catalytic turnover . Diphenyl substituents at C5/C6 (e.g., 519.29 Da compound) expand π-π interactions, favoring applications in pharmaceutical synthesis .
Counterion Influence :
- Hexafluorophosphate (PF₆⁻) offers superior solubility in dichloromethane and THF compared to tetrafluoroborate (BF₄⁻), which is more hygroscopic .
Thermal Stability :
- Higher melting points (e.g., 200–206°C for CAS 925706-40-7) correlate with increased substitution (e.g., mesityl + dimethyl groups), enhancing thermal stability for high-temperature reactions .
Synthetic Flexibility: The parent compound is synthesized from enantiopure (S)-2-amino-3-phenylpropan-1-ol, ensuring chirality retention . In contrast, mesityl derivatives require multi-step routes involving cyclocondensation and anion exchange .
Research Implications
- Asymmetric Catalysis : The parent compound’s phenyl-benzyl substitution pattern is optimal for α-arylations, while mesityl-dimethyl analogs excel in sterically demanding reactions .
- Pharmaceutical Relevance: Diphenyl derivatives (e.g., 519.29 Da) show promise as intermediates for β-amino carbonyl compounds, a motif prevalent in bioactive molecules .
- Limitations : Electron-deficient substituents (e.g., trichlorophenyl in CAS 1449522-21-7) may reduce catalytic activity due to excessive electron withdrawal .
Biological Activity
(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for these activities are critical for evaluating its efficacy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 10.0 |
The structure-activity relationship analysis suggests that modifications to the phenyl or benzyl groups significantly influence the compound's potency. For example, substituents that increase electron density on the aromatic rings tend to enhance anticancer activity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
These results indicate that while (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] possesses antimicrobial properties, further optimization may be necessary to enhance its effectiveness against more resistant strains.
The precise mechanism by which (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways. For example, it has been shown to inhibit tubulin polymerization in cancer cells, disrupting mitotic spindle formation and leading to apoptosis.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] was administered at varying concentrations over a period of 72 hours. The results demonstrated a dose-dependent decrease in cell viability across all tested lines. Notably, the compound was found to be more effective than conventional chemotherapeutics in certain cases.
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that while the compound had moderate activity against S. aureus at an MIC of 32 µg/mL, it was less effective against E. coli at an MIC of 64 µg/mL. This suggests potential for development into a novel antimicrobial agent with further structural modifications.
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | (S)-2-amino-3-phenylpropan-1-ol |
| Reaction Temperature | 353 K |
| Reaction Time | 10 hours |
| Yield | 63% |
| Purification Method | Silica gel chromatography, anion exchange |
Basic: How is the absolute configuration of this chiral triazolium compound verified?
Methodological Answer:
The absolute (S)-configuration is confirmed via:
Chiral Starting Material : Use of enantiomerically pure (S)-2-amino-3-phenylpropan-1-ol ensures retention of chirality during synthesis, minimizing racemization .
X-ray Crystallography : Single-crystal analysis (e.g., Flack parameter refinement) validates stereochemistry. Bond lengths (N1–C7 = 1.312 Å, N3–C7 = 1.325 Å) and dihedral angles (27.8° between phenyl and triazolium rings) align with the (S)-configuration .
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Flack Parameter | Refined to confirm chirality |
| Dihedral Angle | 27.8° |
| R Factor | 0.039 |
| Data-to-Parameter Ratio | 10.7 |
Advanced: How does the three-center bonding in the triazolium ring influence catalytic activity?
Methodological Answer:
The triazolium salt acts as a carbene precursor in asymmetric catalysis (e.g., benzoin or Stetter reactions). The N1–C7–N3 3-center-4-electron bond (Pimentel-Rundle model) enhances nucleophilic reactivity:
Bond Analysis : Elongated N–C bonds (1.312–1.325 Å vs. 1.365–1.486 Å for single bonds) suggest partial double-bond character, stabilizing carbene intermediates .
Steric Effects : Bulky benzyl/phenyl groups improve enantioselectivity by restricting substrate orientation.
Experimental Insight : Weak P–F···π interactions in crystal packing (observed via X-ray) further stabilize the active conformation .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?
Methodological Answer:
Discrepancies may arise from:
Purification Methods : Variations in column chromatography (e.g., methanol vs. acetone gradients) impact yield. Cross-validate with HPLC or NMR (e.g., δ 11.20 ppm for triazolium proton) .
Anion Exchange Efficiency : Incomplete exchange with NH₄PF₆ may reduce purity. Use elemental analysis or mass spectrometry for verification.
Case Study : A 63% yield was achieved using slow evaporation for crystallization, whereas rapid cooling may lower purity .
Advanced: What computational approaches complement experimental data for this compound?
Methodological Answer:
DFT Calculations : Model the 3-center bond to predict carbene stability and frontier molecular orbitals (HOMO/LUMO).
Molecular Dynamics : Simulate weak interactions (e.g., P–F···π) to rationalize crystal packing .
Docking Studies : Explore enantioselectivity in catalytic reactions by modeling substrate-triazolium interactions.
Note : While not explicitly covered in evidence, these methods are standard for mechanistic studies of similar triazolium salts.
Advanced: How is the Flack parameter applied to validate chirality in X-ray studies?
Methodological Answer:
The Flack parameter (x) estimates enantiomorph-polarity:
Refinement : Implemented in SHELXL (least-squares refinement) to distinguish between enantiomers. A value near 0 confirms the (S)-configuration .
Limitations : For light-atom structures (e.g., no heavy metals), combine with resonant scattering or anomalous dispersion data to improve reliability .
Best Practice : Cross-check with synthetic chirality (e.g., starting material configuration) to mitigate false positives .
Advanced: What strategies optimize enantioselectivity in triazolium-catalyzed reactions?
Methodological Answer:
Steric Tuning : Introduce bulkier substituents (e.g., mesityl groups) to restrict substrate access .
Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance carbene stability and reaction rates .
Temperature Control : Lower temperatures reduce racemization risks, critical for maintaining ee >90% .
Case Study : Substituting benzyl with perfluorophenyl groups improved enantioselectivity in Stetter reactions (see derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
